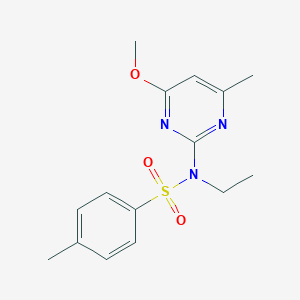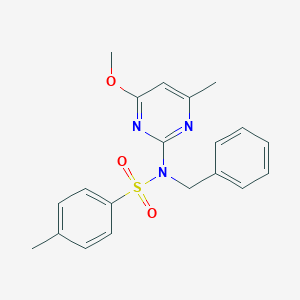![molecular formula C18H17FN2O3 B430232 3-[(4-Fluorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione CAS No. 355134-72-4](/img/structure/B430232.png)
3-[(4-Fluorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(4-Fluorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidines can be achieved through various methods. One efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The ring is saturated and has sp3 hybridization . The compound also contains a fluorobenzyl group and a methoxyphenyl group attached to the pyrrolidine ring .Chemical Reactions Analysis
The chemical reactions involving this compound can be diverse, depending on the reaction conditions and the other reactants involved. For instance, the compound can undergo C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Three-Component Spiro Heterocyclization: This compound is used in the synthesis of spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-pyrroles], indicating its role in creating structurally complex and potentially biologically active molecules. The molecular and crystal structures of a derivative were analyzed via X-ray, showcasing its utility in structural chemistry (Antonov, Dmitriev, & Maslivets, 2019).
Medicinal Chemistry and Drug Development
- Anticancer Activity: A derivative of this compound showed significant anticancer activity against various murine tumors, suggesting its potential as a lead compound in anticancer drug development. The study focused on its effects when co-administered with other anticancer drugs (Ambaye, Indap, & Naik, 2004).
Chemical Synthesis and Characterization
- Novel Synthetic Methods: Research indicates that this compound can be involved in the novel synthesis of complex organic molecules like 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, highlighting its role in expanding the repertoire of synthetic organic chemistry (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
- Synthesis of Dipeptide Analogues: It is used in the synthesis of dipeptide analogues, with studies indicating its utility in producing compounds with potentially interesting biological activities (Hosseini, Kringelum, Murray, & Tønder, 2006).
Zukünftige Richtungen
The future directions in the research and development of this compound could involve exploring its potential applications in the treatment of human diseases, given the wide use of pyrrolidine derivatives in medicinal chemistry . Further studies could also investigate the influence of different substituents on the biological activity of the compound .
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)methylamino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-24-15-8-6-14(7-9-15)21-17(22)10-16(18(21)23)20-11-12-2-4-13(19)5-3-12/h2-9,16,20H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEBIUREGBSOSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B430153.png)
![6-[(2-phenoxyethyl)sulfanyl]-N,N'-di(propan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B430154.png)
![4-ethoxy-N,N-dimethyl-6-[(2-phenoxyethyl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B430155.png)
![N-ethyl-N-{4-(isopropylamino)-6-[(2-phenoxyethyl)sulfanyl]-1,3,5-triazin-2-yl}amine](/img/structure/B430156.png)
![N4-ethyl-6-[2-(4-methylphenoxy)ethylthio]-N2-propan-2-yl-1,3,5-triazine-2,4-diamine](/img/structure/B430158.png)
![2-Methoxy-1-methyl-2-oxoethyl 4-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B430160.png)
![2-(isopentylsulfanyl)-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430161.png)

![N,N'-Diisopropyl-6-(2-p-tolyloxy-ethylsulfanyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B430163.png)

![Methyl 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B430167.png)
![2-{cyano[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]amino}-N,N-diethylpropanamide](/img/structure/B430168.png)
![3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430172.png)
![1-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B430173.png)